molecular formula C12H14Cl2N2O B7932391 2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-acetamide

2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-acetamide

Cat. No.: B7932391
M. Wt: 273.15 g/mol
InChI Key: UHWJQMPEOPJZAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-acetamide (CAS 1353966-69-4) is a high-purity chemical compound offered for scientific research and industrial applications. It is a member of the cyclopropyl carboxamide chemical class, which has been identified through high-throughput phenotypic screening as a promising antimalarial chemotype . Compounds within this structural class exhibit potent activity against the asexual blood stage of Plasmodium falciparum , with studies reporting EC50 values in the nanomolar range (e.g., 40 nM for the frontrunner analog WJM280) and no observed cytotoxicity in human cell lines, indicating a selective anti-parasitic effect . The primary mechanism of action for this compound class has been determined through forward genetics and biochemical assays. Resistance mutations and amplifications were found in the mitochondrially encoded cytochrome b gene in resistant parasites . Subsequent profiling confirmed that cyclopropyl carboxamides like this compound target cytochrome b , a component of the mitochondrial cytochrome bc 1 complex (Complex III), which is part of the essential electron transport chain in malaria parasites . This mechanism is clinically validated but challenges with resistance mutations necessitate new inhibitors. Beyond asexual blood stages, this chemotype also demonstrates slow-acting parasiticidal activity and has shown efficacy against exoerythrocytic (liver stage) forms and male gametes, suggesting potential for transmission-blocking applications . Researchers can explore its structure-activity relationship (SAR), as the core structure consists of a cyclopropyl ring, a carboxamide linker, and a dichlorobenzyl moiety, which are critical for its activity . With a molecular formula of C 12 H 14 Cl 2 N 2 O and a molecular weight of 273.16 g/mol , this compound is for research purposes only. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-amino-N-cyclopropyl-N-[(2,5-dichlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O/c13-9-1-4-11(14)8(5-9)7-16(10-2-3-10)12(17)6-15/h1,4-5,10H,2-3,6-7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWJQMPEOPJZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=C(C=CC(=C2)Cl)Cl)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be added via a nucleophilic substitution reaction, where a suitable dichlorobenzyl halide reacts with an amine.

    Formation of the Acetamide Group: The acetamide group can be formed through an amidation reaction, where an acyl chloride reacts with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halides, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features:

  • Amino Group : Contributes to reactivity and potential interactions with biological targets.
  • Dichlorobenzyl Moiety : Enhances the compound's ability to interact with enzymes and receptors.
  • Cyclopropyl Group : Imparts unique steric properties that may influence biological activity.

The molecular formula is C12H16Cl2N2OC_{12}H_{16}Cl_2N_2O with a molecular weight of approximately 275.17 g/mol.

Chemistry

  • Building Block : 2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-acetamide serves as a building block in the synthesis of more complex organic molecules.
  • Reagent : It is utilized in various chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity : In vitro studies have demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties : The compound has shown promising results in inhibiting cancer cell proliferation in several studies.

Medicine

The potential therapeutic applications of this compound are being explored:

  • Therapeutic Agent : Ongoing research aims to evaluate its efficacy as a treatment for various diseases, particularly cancers.

Industry

  • Specialty Chemicals Production : It is used in the production of specialty chemicals and materials, contributing to the development of new formulations in pharmaceuticals and agrochemicals.

Antimicrobial Properties

Research has highlighted the antimicrobial efficacy of this compound against resistant bacterial strains. Below is a summary of findings from notable studies:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.25 μg/mL
Escherichia coli6.25 μg/mL
Klebsiella pneumoniae6.25 μg/mL

These results suggest potential for therapeutic applications in treating infections caused by resistant strains.

Anticancer Activity

The compound's anticancer properties have been investigated through various cell line studies. Key findings include:

Cell LineIC50 (μM)
K562 (human leukemia)0.78
A549 (lung cancer)22

These studies indicate significant cytotoxicity against cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Studies

Several case studies have been conducted to explore the biological activity of this compound:

  • Antimicrobial Efficacy Study : Conducted against a panel of bacteria including Staphylococcus aureus and E. coli, demonstrating comparable activity to standard antibiotics like chloramphenicol.
  • Anticancer Research : Investigated across multiple cancer cell lines with significant findings regarding its cytotoxic effects.

Mechanism of Action

The mechanism of action of 2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Binding: It may bind to specific receptors on the surface of cells, modulating their activity and signaling pathways.

    Cellular Processes: The compound may affect various cellular processes, such as cell division, apoptosis, and metabolism.

Comparison with Similar Compounds

Structural and Functional Comparison with Chloroacetamide Agrochemicals

Chloroacetamides are widely used as herbicides. Key analogs include:

Compound Name Molecular Formula Molecular Weight Substituents Use/Application Source
2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-acetamide C₁₂H₁₄Cl₂N₂O (estimated) ~289.16 (estimated) Amino, cyclopropyl, 2,5-dichlorobenzyl Unknown (Discontinued)
Alachlor C₁₄H₂₀ClNO₂ 269.77 Chloro, methoxymethyl, 2,6-diethylphenyl Herbicide
Pretilachlor C₁₇H₂₆ClNO₂ 311.85 Chloro, propoxyethyl, 2,6-diethylphenyl Herbicide

Key Findings :

  • Chloroacetamides like alachlor inhibit very-long-chain fatty acid (VLCFA) synthesis in plants, but the amino group may confer different binding properties .
  • Aromatic Substitution : The 2,5-dichlorobenzyl group in the target compound contrasts with the 2,6-diethylphenyl groups in agrochemicals, which are critical for herbicidal activity. Chlorine at the 2,5-positions may reduce soil mobility compared to 2,6-substituted analogs .

Pharmaceutical Analogs: Midodrine Hydrochloride

Midodrine hydrochloride, a vasopressor, shares structural similarities with the target compound:

Compound Name Molecular Formula Molecular Weight Substituents Use/Application Source
Midodrine Hydrochloride C₁₂H₁₈N₂O₄·HCl 290.7 Amino, hydroxyethyl, 2,5-dimethoxyphenyl Vasopressor

Key Findings :

  • Polarity and Solubility : Midodrine’s 2,5-dimethoxyphenyl and hydroxyethyl groups enhance water solubility (soluble in water ), whereas the target compound’s dichlorobenzyl group likely reduces solubility due to hydrophobicity.
  • Bioactivity: Midodrine’s amino group interacts with α-adrenergic receptors.

Close Structural Analog: 2-Chloro-N-(2,5-dichloro-benzyl)-acetamide

This compound (CAS 172547-67-0) differs by a single substitution (chloro vs. amino):

Property This compound 2-Chloro-N-(2,5-dichloro-benzyl)-acetamide
Molecular Formula C₁₂H₁₄Cl₂N₂O (estimated) C₉H₈Cl₃NO
Molecular Weight ~289.16 252.5
XLogP3 Lower (estimated, due to amino group polarity) 2.9
Hydrogen Bond Donors 2 (amino + amide) 1 (amide)
Applications Unknown Not specified

Key Findings :

  • Hydrogen Bonding: Additional hydrogen bond donors in the target compound may enhance interactions with biological targets, such as enzymes or receptors .

Biological Activity

2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-acetamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activities, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group and a dichlorobenzyl moiety, which contribute to its unique biological properties. The presence of the amino group enhances its interaction with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, particularly focusing on its role as an inhibitor of bacterial aminoacyl-tRNA synthetases (aaRS) .

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli12 µg/mL
Staphylococcus aureus8 µg/mL
Pseudomonas aeruginosa16 µg/mL

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. The mechanism involves the inhibition of cell proliferation and the activation of pro-apoptotic factors .

Case Study: In Vitro Anticancer Activity
In a study involving human cancer cell lines, treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity:

  • Cell Line: MCF-7 (breast cancer)
  • IC50: 15 µM after 48 hours of treatment.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to bind to enzymes involved in protein synthesis, particularly those related to aminoacyl-tRNA synthetase activity . This binding alters enzyme function, leading to disrupted protein synthesis in bacteria and cancer cells.

Interaction with Biological Targets

The compound's interaction with neutral sphingomyelinase 2 (nSMase2) has also been noted, suggesting a role in modulating exosome release from cells, which is critical in various pathological processes including neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the cyclopropyl group and the dichlorobenzyl moiety have shown varying impacts on biological activity:

Table 2: SAR Analysis

ModificationEffect on Activity
Cyclopropyl to MethylDecreased activity (EC50 > 10 µM)
Dichlorobenzyl to MonochloroIncreased activity (EC50 5 µM)
Addition of Hydroxyl GroupEnhanced solubility; moderate activity

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for 2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-acetamide to improve yield and purity?

  • Methodological Answer : Optimization involves systematic testing of reaction parameters, including solvent selection (e.g., ethanol for crystallization ), temperature control, and catalyst screening. For example, single crystals suitable for X-ray diffraction were obtained via slow evaporation of ethanolic solutions, ensuring high purity . Statistical design of experiments (DoE) can minimize trial runs by identifying critical factors (e.g., molar ratios, reaction time) using factorial designs or response surface methodologies .

Q. What spectroscopic and crystallographic methods are critical for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • NMR/IR : Confirm functional groups (amide, cyclopropyl) and purity. For instance, IR spectra can validate hydrogen bonding (N–H stretching ~3300 cm⁻¹) .
  • X-ray Diffraction : Resolves conformational details, such as syn/anti orientation of substituents (e.g., N–H bond alignment relative to methyl groups on aromatic rings) . Disorder in Cl atoms of trichloromethyl groups can be modeled using split-site refinement with restrained bond lengths .

Q. How do substituents on the aromatic ring influence the compound's conformation and intermolecular interactions?

  • Methodological Answer : Substituent effects are studied via comparative crystallography. For example, 2,5-dichloro groups induce specific hydrogen-bonding patterns (N–H···O chains) , while cyclopropyl moieties may restrict rotational freedom, affecting bioactivity. Computational tools like density functional theory (DFT) can predict steric and electronic impacts .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and guide experimental synthesis of derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., reaction path searches) combined with machine learning can prioritize reaction conditions. The ICReDD framework integrates computational predictions with experimental validation, reducing development time by 50% . For instance, transition state analysis might explain regioselectivity in nucleophilic substitutions.

Q. How can contradictions between in vitro and in vivo biological activity data be resolved?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic (PK) factors (e.g., metabolism, bioavailability). Use:

  • Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites .
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Predict tissue distribution and clearance rates .
  • 3D Cell Culture Models : Bridge in vitro-in vivo gaps by mimicking tissue complexity .

Q. What experimental design strategies are optimal for reaction optimization and scale-up?

  • Methodological Answer :

  • DoE : Fractional factorial designs screen variables (e.g., temperature, solvent polarity) efficiently .
  • Process Analytical Technology (PAT) : Real-time monitoring (e.g., in situ IR) ensures reproducibility during scale-up .
  • Membrane Separation : Purify intermediates using nanofiltration to remove byproducts .

Q. How can hydrogen-bonding networks and molecular packing be analyzed to predict solubility and stability?

  • Methodological Answer : X-ray crystallography reveals intermolecular interactions (e.g., N–H···O chains ). Pair with:

  • Hirshfeld Surface Analysis : Quantifies interaction types (e.g., Cl···H contacts) .
  • Thermogravimetric Analysis (TGA) : Correlates packing density with thermal stability.

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